molecular formula C9H20O5S2 B14428431 3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol CAS No. 86249-75-4

3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol

Cat. No.: B14428431
CAS No.: 86249-75-4
M. Wt: 272.4 g/mol
InChI Key: KOWIGLJHWYFSMI-UHFFFAOYSA-N
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Description

3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol is a complex organic compound characterized by multiple hydroxyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dihydroxypropane with a sulfanylating agent under controlled conditions to introduce the sulfanyl groups. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol: shares similarities with other polyhydroxylated sulfanyl compounds such as:

Uniqueness

The unique combination of hydroxyl and sulfanyl groups in this compound provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86249-75-4

Molecular Formula

C9H20O5S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-[3-(2,3-dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol

InChI

InChI=1S/C9H20O5S2/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2

InChI Key

KOWIGLJHWYFSMI-UHFFFAOYSA-N

Canonical SMILES

C(C(CSCC(CSCC(CO)O)O)O)O

Origin of Product

United States

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